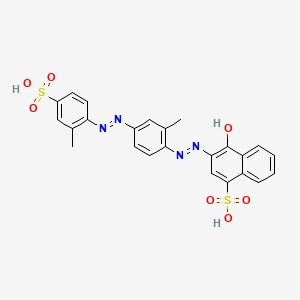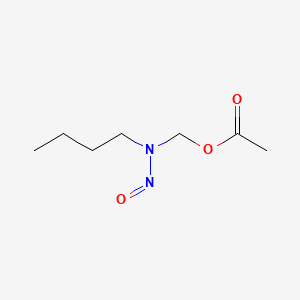
3,4,5-Trichlorophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trichlorophthalonitrile is an organic compound with the molecular formula C8HCl3N2 It is a derivative of phthalonitrile, characterized by the presence of three chlorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
3,4,5-Trichlorophthalonitrile can be synthesized through the chlorination of phthalonitrile. The process involves the introduction of chlorine atoms into the phthalonitrile molecule under controlled conditions. The reaction typically requires a catalyst, such as ferric chloride, and is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including phthalonitrile and chlorine gas, are reacted in a chlorination reactor. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to isolate the desired product with high purity .
化学反応の分析
Types of Reactions
3,4,5-Trichlorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms on the benzene ring.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophthalonitrile derivatives, while oxidation can produce phthalic acid derivatives .
科学的研究の応用
3,4,5-Trichlorophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pigments.
Biology: Researchers use it to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 3,4,5-Trichlorophthalonitrile involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atoms on the benzene ring are replaced by nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions include the formation of a transition state, followed by the departure of the leaving group (chlorine) and the formation of the new bond .
類似化合物との比較
Similar Compounds
4,5-Dichlorophthalonitrile: This compound has two chlorine atoms on the benzene ring and is used in similar applications.
3,4,5,6-Tetrachlorophthalonitrile: With four chlorine atoms, this compound exhibits different reactivity and is used in the synthesis of other derivatives
Uniqueness
3,4,5-Trichlorophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its reactivity and applications differ from those of its analogs, making it valuable in various research and industrial contexts .
特性
分子式 |
C8HCl3N2 |
|---|---|
分子量 |
231.5 g/mol |
IUPAC名 |
3,4,5-trichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2/c9-6-1-4(2-12)5(3-13)7(10)8(6)11/h1H |
InChIキー |
DXMQUVWLACLMGL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)


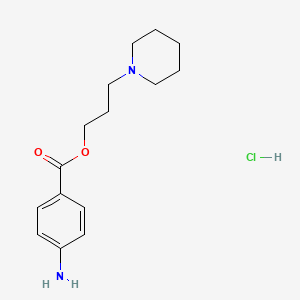


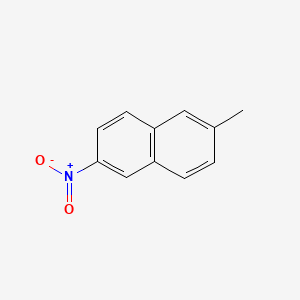

![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
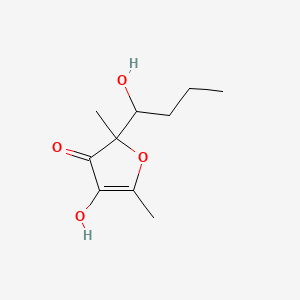
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
